molecular formula C13H13F3N2O B5507821 {3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol

{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol

Cat. No. B5507821
M. Wt: 270.25 g/mol
InChI Key: CTAJQNFVTYCLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds related to "{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol" often involves complex organic reactions, leveraging the reactivity of the pyrazole ring. A common approach might involve the condensation of appropriate phenyl derivatives with dimethyl-trifluoromethyl pyrazolones under controlled conditions to achieve the desired product (Cao et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical reactivity and physical properties. X-ray diffraction studies, such as those conducted by Zhu et al. (2008), provide detailed insights into the molecular geometry, including bond lengths, angles, and conformational aspects of these compounds, which are essential for understanding their chemical behavior (Zhu et al., 2008).

Chemical Reactions and Properties

Pyrazole derivatives, including "{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol," can undergo various chemical reactions, such as nucleophilic substitutions, due to the presence of reactive sites in their structure. These reactions are influenced by the electron-withdrawing trifluoromethyl group and the electron-rich pyrazole ring, leading to a wide range of possible products and derivatives.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. Studies like those by Sun et al. (2006) shed light on the crystalline nature and solubility characteristics of these compounds, which are pivotal for their application in different scientific domains (Sun et al., 2006).

Future Directions

The compound “{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol” could potentially be of interest in various fields such as pharmaceuticals, given the presence of the trifluoromethyl, phenyl, and pyrazol groups . Future research could explore its synthesis, properties, and potential applications.

properties

IUPAC Name

[3-[1,5-dimethyl-3-(trifluoromethyl)pyrazol-4-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c1-8-11(10-5-3-4-9(6-10)7-19)12(13(14,15)16)17-18(8)2/h3-6,19H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAJQNFVTYCLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.